

Application Note: Quantification of Fluticasone Dimer Impurity in Nasal Spray Formulations

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Compound of Interest

Compound Name: *Fluticasone dimer impurity*

Cat. No.: *B587343*

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Target Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.

Purpose: This document provides a detailed analytical protocol for the accurate quantification of the **Fluticasone dimer impurity** in Fluticasone Propionate nasal spray formulations using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Introduction

Fluticasone Propionate is a potent synthetic corticosteroid widely used for the management of allergic rhinitis and asthma, commonly formulated as a nasal spray^{[1][2]}. During the manufacturing process or upon storage, impurities can form, which may impact the efficacy and safety of the drug product. One such critical impurity is the Fluticasone dimer^{[3][4]}. Regulatory bodies require stringent control and monitoring of impurities in pharmaceutical formulations^{[5][6]}. Therefore, a robust and sensitive analytical method for the quantification of the **Fluticasone dimer impurity** is crucial for quality control and to ensure product safety^[7].

This application note describes a validated UPLC-MS method for the determination of the **Fluticasone dimer impurity** in fluticasone propionate nasal spray formulations. The method is demonstrated to be sensitive, specific, and accurate, making it suitable for routine quality control testing.

Experimental Protocols

Materials and Reagents

- Fluticasone Propionate Reference Standard
- **Fluticasone Dimer Impurity** Reference Standard[8][9]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate (AR grade)
- Trifluoroacetic acid (TFA)
- Deionized Water
- Fluticasone Propionate Nasal Spray Samples

Instrumentation

- UPLC System with a UV detector
- Mass Spectrometer (e.g., Triple Quadrupole)
- UPLC Column: Acquity BEH C18 (1.7 μ m, 100 mm \times 2.1 mm) or equivalent[10]

Preparation of Solutions

Diluent: Acetonitrile and Water (50:50, v/v)

Standard Stock Solution (Fluticasone Propionate): Accurately weigh about 25 mg of Fluticasone Propionate working standard into a 100 mL volumetric flask. Add 10 mL of acetonitrile to dissolve and then dilute to volume with the diluent and mix[10].

Impurity Stock Solution (Fluticasone Dimer): Accurately weigh about 5 mg of **Fluticasone Dimer Impurity** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent and mix.

Spiked Sample Solution: Accurately weigh a quantity of the nasal spray formulation equivalent to 2.5 mg of fluticasone propionate into a 10 mL volumetric flask. Add 3 mL of acetonitrile and sonicate for 10 minutes. Allow the solution to cool to room temperature. Spike with a known concentration of the **Fluticasone Dimer Impurity** stock solution and dilute to volume with acetonitrile[10]. Filter the solution through a 0.2 μ m syringe filter before injection.

UPLC-MS Method Parameters

The following UPLC-MS conditions have been found suitable for the analysis.

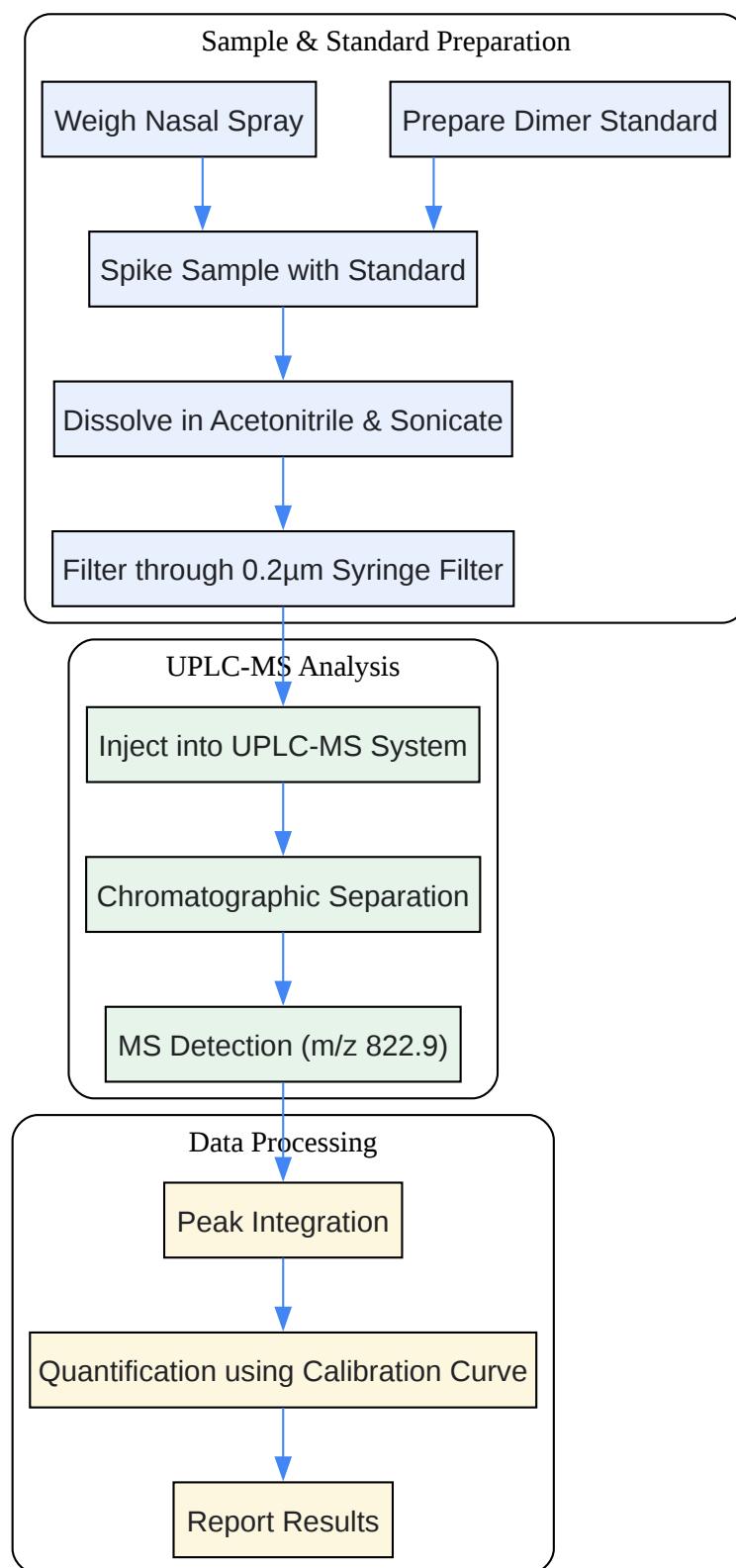
Parameter	Condition
Column	Acquity BEH C18 (1.7 μ m, 100 mm \times 2.1 mm) [10]
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B	Methanol[11][12]
Gradient Program	Time (min)
Flow Rate	0.5 mL/min[11][12]
Column Temperature	40 °C
Injection Volume	5 μ L
UV Detection	240 nm[11][13]
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored m/z	Fluticasone Propionate: 501.2, Fluticasone Dimer: 822.9[2][4][7]

Data Presentation

The following table summarizes the typical quantitative performance data for the UPLC-MS method for the quantification of **Fluticasone dimer impurity**.

Parameter	Result
Linearity Range ($\mu\text{g/mL}$)	0.05 - 1.5
Correlation Coefficient (r^2)	> 0.999[14]
Limit of Detection (LOD) ($\mu\text{g/mL}$)	0.015
Limit of Quantitation (LOQ) ($\mu\text{g/mL}$)	0.05[11][12]
Accuracy (% Recovery)	95.0 - 105.0%[14]
Precision (%RSD)	< 2.0%[11]

Visualization

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Caption: Experimental workflow for the quantification of **Fluticasone dimer impurity**.



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Caption: Logical relationship of the impurity qualification and quantification process.

Conclusion

The UPLC-MS method detailed in this application note is a reliable and robust approach for the quantification of **Fluticasone dimer impurity** in nasal spray formulations. The method exhibits excellent sensitivity, accuracy, and precision, meeting the stringent requirements for pharmaceutical quality control. This protocol can be readily implemented in a laboratory setting for routine analysis and stability studies of Fluticasone Propionate nasal spray products.

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